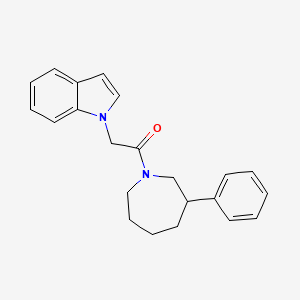

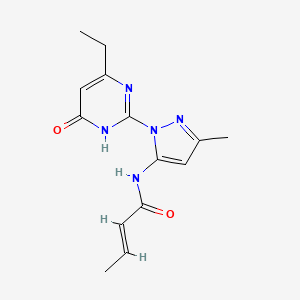

2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone, also known as IPET or 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine and amphetamine classes. It is a potent agonist of the 5-HT2A receptor and has been found to induce intense visual and auditory hallucinations, altered perception of time and space, and euphoria. IPET is a relatively new drug and has gained popularity in recent years due to its availability and potency.

Scientific Research Applications

Indole Synthesis and Applications

Indole Synthesis A Review and Proposed Classification

discusses the broad interest in developing new methods for indole synthesis due to the significance of indole alkaloids like lysergic acid and vincristine in organic chemistry. This review presents a classification framework for all indole syntheses, highlighting various strategies and their contributions to the field, which could inform research into related compounds such as 2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone (Taber & Tirunahari, 2011).

Medicinal Chemistry of Indoles

Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors , explores indolylarylsulfones as a potent class of inhibitors. The structure-activity relationship studies mentioned could offer insights into the pharmacological potential of compounds bearing the indole ring (Famiglini & Silvestri, 2018).

Recent Advances in Aryl-Aryl Bond Formation

Recent advances in aryl-aryl bond formation by direct arylation highlights the significance of the biaryl structural motif, prevalent in natural products and medicines. This review could guide research into the synthesis of biaryl compounds involving indoles, potentially applicable to 2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone and its derivatives (McGlacken & Bateman, 2009).

Overview of Hydroxycoumarin Chemistry

Overview of Recent Advances in 3-Hydroxycoumarin Chemistry as a Bioactive Heterocyclic Compound provides a comprehensive review of 3-hydroxycoumarin and its applications in various biological fields. Although focusing on a different core structure, the methodologies and biological applications discussed could be relevant for exploring the biological activities of related heterocyclic compounds (Yoda, 2020).

Umpolung in Indole Chemistry

Recent Advances on the C2-Functionalization of Indole via Umpolung reviews methods for the C2-functionalization of indoles through umpolung, a strategy that reverses the typical reactivity of indole. This review could offer valuable strategies for the functionalization of 2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone, exploring its potential in synthetic and pharmaceutical chemistry (Deka, Deb, & Baruah, 2020).

properties

IUPAC Name |

2-indol-1-yl-1-(3-phenylazepan-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c25-22(17-23-15-13-19-10-4-5-12-21(19)23)24-14-7-6-11-20(16-24)18-8-2-1-3-9-18/h1-5,8-10,12-13,15,20H,6-7,11,14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTUXKVKKVEJKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2918945.png)

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918949.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate](/img/structure/B2918950.png)

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)

![3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918963.png)

![N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2918965.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2918968.png)